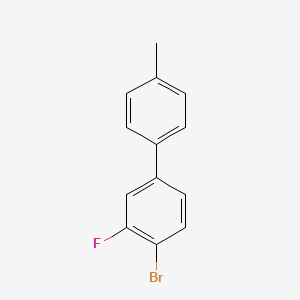
3-(1-phenylcyclopropyl)azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry, are synthesized through various methods . One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
The molecular formula of “3-(1-phenylcyclopropyl)azetidine hydrochloride” is C12H15N . The molecular weight is 173.25 .Chemical Reactions Analysis
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . Recent advances in the chemistry and reactivity of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .安全和危害
Azetidine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
未来方向
Azetidines have attracted major attention in organic synthesis due to their unique four-membered heterocycle and the considerable differences in ring-strain, geometry, and reactivity . Future research directions include the progress of azetidines to fight various microbes which have developed resistance against current medications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-phenylcyclopropyl)azetidine hydrochloride involves the reaction of 1-phenylcyclopropanecarboxylic acid with ethylenediamine, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "1-phenylcyclopropanecarboxylic acid", "ethylenediamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1. 1-phenylcyclopropanecarboxylic acid is reacted with ethylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 3-(1-phenylcyclopropyl)azetidine.", "2. The resulting product is then reduced with sodium borohydride to form 3-(1-phenylcyclopropyl)azetidine hydrochloride.", "3. The final step involves quaternization of the amine group with hydrochloric acid to form the hydrochloride salt of the compound." ] } | |
CAS 编号 |
2680527-96-0 |
分子式 |
C12H16ClN |
分子量 |
209.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



